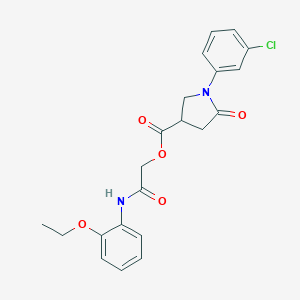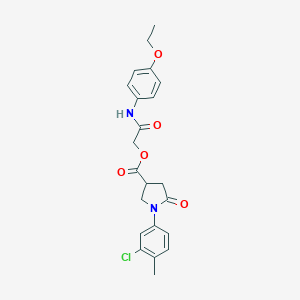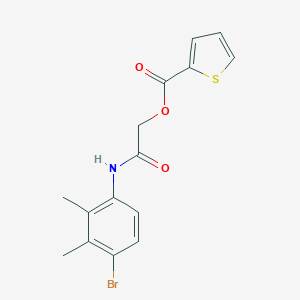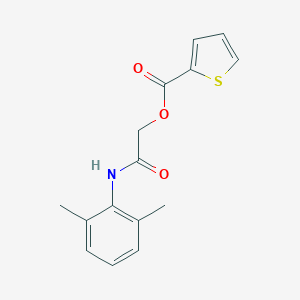![molecular formula C16H17NO4 B270975 N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as MOTN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat various inflammatory and pain-related conditions. Additionally, this compound has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as certain types of cancer.
Mecanismo De Acción
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of inflammatory mediators such as prostaglandins, thereby reducing inflammation and pain. Additionally, this compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including reducing inflammation and pain, improving cognitive function, and inhibiting the growth of certain types of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been found to be well-tolerated in animal studies, with no significant toxicity reported. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related conditions, as well as neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological processes in the body. Finally, the development of new synthesis methods for this compound may help to improve its solubility and other properties, making it a more versatile compound for scientific research.
Métodos De Síntesis
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methoxyphenylacetic acid with triethylamine and ethyl chloroformate to form the corresponding acid chloride, which is then reacted with 2,5-dioxotetrahydrofuran to form an intermediate product. The intermediate product is further reacted with 1,3-cyclohexadiene and acetic anhydride to form this compound.
Propiedades
Fórmula molecular |
C16H17NO4 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H17NO4/c1-20-10-4-2-3-9(7-10)17-15(18)13-8-5-11-12(6-8)21-16(19)14(11)13/h2-4,7-8,11-14H,5-6H2,1H3,(H,17,18) |
Clave InChI |
NXUUHKMQIPGSQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)